Bilirubine

Vue d'ensemble

Description

La bilirubine est un composé rouge-orange qui apparaît dans la voie catabolique normale qui décompose l'hème chez les vertébrés. Ce catabolisme est un processus nécessaire à l'élimination par l'organisme des déchets provenant de la destruction des globules rouges âgés ou anormaux . La this compound est responsable de la couleur jaune des ecchymoses en voie de guérison et de la décoloration jaune dans la jaunisse . C'est un composant majeur de la bile, un liquide digestif important qui est éliminé du sang par le foie .

Applications De Recherche Scientifique

Bilirubin has numerous scientific research applications due to its antioxidant, anti-inflammatory, and immunomodulatory properties . It is used in studies related to cardiovascular health, diabetes, metabolic syndrome, and liver function . Bilirubin is also being explored for its potential therapeutic applications, including its use as a pharmaceutical agent in nanoparticle drug delivery systems .

Mécanisme D'action

Target of Action

Bilirubin, a byproduct of heme catabolism, has been recently recognized as a metabolic hormone . It primarily targets nuclear receptors, driving gene transcription . It also binds to plasma albumin for transport to the liver .

Mode of Action

Bilirubin interacts with its targets in a unique way. It is produced as a result of the breakdown of heme present in hemoglobin and other hemoproteins . In the bloodstream, unconjugated bilirubin binds to albumin to facilitate its transport to the liver . Once in the liver, it is conjugated with glucuronic acid by the enzyme glucuronyl transferase, forming conjugated bilirubin, which is soluble . This allows conjugated bilirubin to be excreted into the duodenum in bile .

Biochemical Pathways

The biochemical pathway of bilirubin involves several steps. First, heme is broken down into iron and biliverdin, a process catalyzed by heme oxygenase . Biliverdin is then reduced to create unconjugated bilirubin . In the liver, unconjugated bilirubin is conjugated with glucuronic acid to form conjugated bilirubin, which is soluble and can be excreted into the duodenum in bile .

Pharmacokinetics

Bilirubin’s pharmacokinetics involve its absorption, distribution, metabolism, and excretion (ADME). It is produced in the body as a result of heme catabolism . It is then transported to the liver bound to albumin . In the liver, it is metabolized by conjugation with glucuronic acid . The resulting conjugated bilirubin is water-soluble and can be excreted in bile .

Result of Action

The action of bilirubin results in several molecular and cellular effects. It has cytoprotective and beneficial metabolic effects within the physiological range . At high levels, it can be potentially toxic . Elevated levels of bilirubin in the bloodstream, a condition called hyperbilirubinemia, can lead to jaundice, characterized by a yellowing of the skin and eyes .

Action Environment

The action, efficacy, and stability of bilirubin can be influenced by various environmental factors. For instance, mutations in the microsomal glycosyltransferase (UGT) system, which is normally responsible for conjugating bilirubin, can lead to elevated serum concentrations of bilirubin . Furthermore, conditions associated with increased red cell turnover, such as intramedullary or intravascular hemolysis, can enhance bilirubin formation .

Analyse Biochimique

Biochemical Properties

Bilirubin plays a key role in early diagnosis, prognosis, and prevention of liver diseases . Unconjugated bilirubin requires conversion to a water-soluble form through liver glucuronidation, producing monoglucuronide or diglucuronide bilirubin for bile excretion .

Cellular Effects

Elevated plasma bilirubin levels are a frequent clinical finding. It can be secondary to alterations in any stage of its metabolism: excess bilirubin production, impaired liver uptake, impaired conjugation, and bile clearance defect .

Molecular Mechanism

Bilirubin may be oxidized by a chemical compound (vanadate) or the enzyme bilirubin oxidase to biliverdin, which subsequently oxidizes to initially purple and then colorless products .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of bilirubin can change over time. For example, in patients with acute-on-chronic liver failure, the levels of molecular species of bilirubin were found to be different .

Metabolic Pathways

Bilirubin is involved in the heme catabolism pathway. Heme is broken down into biliverdin, which is converted into unconjugated or indirect bilirubin. In the liver, glucuronic acid is added to unconjugated bilirubin to render it water-soluble .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La bilirubine est produite dans l'organisme par la dégradation de l'hème, un composant de l'hémoglobine des globules rouges. La molécule d'hème est d'abord convertie en biliverdine par l'enzyme hème oxygénase, puis la biliverdine est réduite en this compound par la biliverdine réductase .

Méthodes de production industrielle : La production industrielle de this compound implique généralement un processus chimique par hydrolyse alcaline pour éliminer le groupe acide β-glucuronique. Une solution d'hydroxyde de sodium hautement concentrée est utilisée à haute température dans le processus d'hydrolyse . Une autre méthode implique la transformation à l'aide de cellules entières utilisant une Corynebacterium glutamicum recombinante exprimant une β-glucuronidase d'espèces de Staphylococcus .

Analyse Des Réactions Chimiques

Types de réactions : La bilirubine subit diverses réactions chimiques, notamment l'oxydation et la réduction. Elle peut être oxydée par des composés chimiques tels que le vanadate ou l'enzyme this compound oxydase en biliverdine, qui s'oxyde ensuite en produits initialement violets puis incolores .

Réactifs et conditions courantes : Les réactifs couramment utilisés dans l'oxydation de la this compound comprennent le vanadate et la this compound oxydase. Les conditions de réaction impliquent généralement la présence de ces réactifs dans une solution aqueuse .

Principaux produits formés : Les principaux produits formés par l'oxydation de la this compound sont la biliverdine et ses produits d'oxydation subséquents, qui sont initialement violets puis deviennent incolores .

Applications de la recherche scientifique

La this compound a de nombreuses applications de recherche scientifique en raison de ses propriétés antioxydantes, anti-inflammatoires et immunomodulatrices . Elle est utilisée dans des études liées à la santé cardiovasculaire, au diabète, au syndrome métabolique et à la fonction hépatique . La this compound est également explorée pour ses applications thérapeutiques potentielles, notamment son utilisation comme agent pharmaceutique dans les systèmes de libération de médicaments à base de nanoparticules .

Mécanisme d'action

La this compound exerce ses effets par divers mécanismes. Elle est produite par la dégradation de l'hème dans le système réticulo-endothélial, où l'hème est converti en biliverdine par l'hème oxygénase, puis la biliverdine est réduite en this compound par la biliverdine réductase . Dans le sang, la this compound non conjuguée se lie à l'albumine pour faciliter son transport vers le foie, où elle est conjuguée à l'acide glucuronique par l'enzyme glucuronyl transférase pour former la this compound conjuguée . La this compound conjuguée est ensuite excrétée dans la bile et finalement dans l'intestin, où elle est métabolisée et excrétée davantage .

Comparaison Avec Des Composés Similaires

La bilirubine est structurellement similaire à d'autres composés tétrapyrroliques tels que la biliverdine et les phycobilines . La biliverdine est un intermédiaire dans la voie catabolique de l'hème, et elle est convertie en this compound par la biliverdine réductase . Les phycobilines sont des pigments présents dans les cyanobactéries et certaines algues, et elles partagent une structure tétrapyrrolique similaire à celle de la this compound . la this compound est unique dans son rôle dans le catabolisme de l'hème et sa présence chez les vertébrés .

Liste des composés similaires :- Biliverdine

- Phycobilines

- Hémine

- Porphyrines

Activité Biologique

Bilirubin, a yellow compound resulting from the breakdown of heme, has traditionally been viewed as a waste product. Recent research, however, has illuminated its significant biological roles, particularly as an antioxidant and immunomodulatory agent. This article explores the various biological activities of bilirubin, emphasizing its physiological relevance, mechanisms of action, and potential therapeutic applications.

Overview of Bilirubin Metabolism

Bilirubin is produced through the catabolism of heme, primarily from hemoglobin in red blood cells. The process involves several key enzymes:

- Heme Oxygenase (HO) : Converts heme into biliverdin, carbon monoxide (CO), and free iron.

- Biliverdin Reductase (BVR) : Reduces biliverdin to bilirubin.

The conversion pathway can be summarized as follows:

Antioxidant Properties

Bilirubin is recognized for its potent antioxidant capabilities. At physiological levels, it acts as an effective scavenger of reactive oxygen species (ROS), particularly singlet oxygen. This activity is enhanced under low oxygen conditions typical of many tissues (approximately 2% oxygen) compared to atmospheric levels (20%) .

- Scavenging Free Radicals : Bilirubin interrupts free radical chain reactions, thus preventing cellular damage.

- Regulation of Nitric Oxide : In cardiac tissues, bilirubin enhances nitric oxide bioavailability while reducing reactive oxygen species production .

Immunomodulatory Effects

Emerging studies suggest that bilirubin possesses significant immunomodulatory properties. It has been shown to inhibit T cell responses and promote immune tolerance both in vitro and in vivo . This effect is distinct from its antioxidant activity and indicates a broader role in regulating immune responses.

Key Findings

- Inhibition of T Cell Activation : Bilirubin suppresses CD4+ T cell responses, which may have implications for autoimmune diseases and transplant tolerance .

- Potential Therapeutic Applications : Its immunosuppressive effects could be harnessed for treating conditions characterized by excessive immune activation.

Role as a Metabolic Hormone

Recent investigations have redefined bilirubin as a metabolic hormone that influences various physiological processes. Notably, it interacts with nuclear receptors such as PPARα (Peroxisome Proliferator-Activated Receptor Alpha), which plays a crucial role in lipid metabolism and energy homeostasis .

Implications for Metabolic Health

- Reduction of Hepatic Steatosis : Bilirubin has been linked to decreased fat accumulation in the liver, suggesting potential benefits for metabolic disorders like obesity and diabetes .

- Cardiovascular Protection : Elevated bilirubin levels are associated with reduced cardiovascular risk factors, although this effect may vary by sex .

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Sedlak et al. (2020) | Demonstrated that bilirubin's antioxidant activity increases under hypoxic conditions. |

| Zhang et al. (2021) | Found that bilirubin significantly inhibits T cell proliferation in vitro. |

| Thomas et al. (2022) | Reported that bilirubin reduces fat accumulation in PPARα knockout mice, confirming its role as a metabolic regulator. |

Propriétés

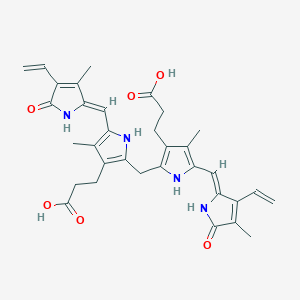

IUPAC Name |

3-[2-[[3-(2-carboxyethyl)-5-[(Z)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methyl]-5-[(Z)-(4-ethenyl-3-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-3-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H36N4O6/c1-7-20-19(6)32(42)37-27(20)14-25-18(5)23(10-12-31(40)41)29(35-25)15-28-22(9-11-30(38)39)17(4)24(34-28)13-26-16(3)21(8-2)33(43)36-26/h7-8,13-14,34-35H,1-2,9-12,15H2,3-6H3,(H,36,43)(H,37,42)(H,38,39)(H,40,41)/b26-13-,27-14- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPYKTIZUTYGOLE-IFADSCNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC(=C1CCC(=O)O)CC2=C(C(=C(N2)C=C3C(=C(C(=O)N3)C)C=C)C)CCC(=O)O)C=C4C(=C(C(=O)N4)C=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(NC(=C1CCC(=O)O)CC2=C(C(=C(N2)/C=C\3/C(=C(C(=O)N3)C)C=C)C)CCC(=O)O)/C=C\4/C(=C(C(=O)N4)C=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H36N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

||

| Record name | Bilirubin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000635654 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium bilirubinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018422021 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disodium bilirubinate IXalpha | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093891873 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8060905 | |

| Record name | Bilirubin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

584.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light orange to reddish-brown solid; [Merck Index] Red powder; [Sigma-Aldrich MSDS], Solid | |

| Record name | Bilirubin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12333 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Bilirubin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000054 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

0.009 mg/mL at 25 °C | |

| Record name | Bilirubin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000054 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

635-65-4, 18422-02-1, 93891-87-3 | |

| Record name | Bilirubin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=635-65-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bilirubin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000635654 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium bilirubinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018422021 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disodium bilirubinate IXalpha | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093891873 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 21H-Biline-8,12-dipropanoic acid, 2,17-diethenyl-1,10,19,22,23,24-hexahydro-3,7,13,18-tetramethyl-1,19-dioxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bilirubin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium 1,10,19,22,23,24-hexahydro-3,7,13,18-tetramethyl-1,19-dioxo-2,17-divinyl-21H-biline-8,12-dipropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.090.383 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Bilirubin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.218 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BILIRUBIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RFM9X3LJ49 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Bilirubin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000054 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.